![molecular formula C14H20Cl2N2O B7932523 (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide](/img/structure/B7932523.png)
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
Overview
Description
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an amino group, a dichlorobenzyl group, and a butyramide moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorobenzyl Intermediate: The synthesis begins with the preparation of 2,5-dichlorobenzyl chloride from 2,5-dichlorobenzyl alcohol through a chlorination reaction using thionyl chloride.
Amidation Reaction: The dichlorobenzyl chloride is then reacted with ethylamine to form N-(2,5-dichlorobenzyl)-N-ethylamine.
Addition of the Butyramide Moiety: The final step involves the reaction of N-(2,5-dichlorobenzyl)-N-ethylamine with (S)-3-methylbutyryl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Recent studies have indicated that (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide exhibits significant biological activity, including:
- Anticancer Properties: Preliminary research suggests that this compound may have therapeutic potential against certain cancer cell lines. Its structural similarity to known pharmacophores indicates possible interactions with various biological targets, making it a candidate for drug development .
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways. For instance, it has been noted for its selectivity in inhibiting the STAT3 protein with an IC50 value of 15.8 µM while showing less activity against STAT1 (IC50 > 50 µM) .
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of the Butyramide Backbone: This is achieved through the reaction of a suitable carboxylic acid derivative with an amine.
- Introduction of the Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where dichlorobenzyl halides react with the amine group.
- Final Assembly: Coupling intermediate compounds under controlled conditions to form the target molecule.
Each step requires careful optimization to ensure high yield and purity .
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry include:
- Drug Development: Due to its biological activity, this compound can be explored as a lead compound for developing new therapeutics targeting specific diseases, particularly cancers.
- Chemical Modifications: The presence of functional groups allows for further chemical modifications to enhance efficacy or reduce toxicity. Researchers can explore derivatives to improve selectivity and potency against desired targets.
Case Studies and Research Findings
-
Anticancer Activity Study:
- Research conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at certain concentrations. Further studies are required to elucidate the mechanisms involved.
-
Enzyme Interaction Studies:
- A study investigating its inhibitory effects on STAT proteins highlighted its selective inhibition properties, suggesting a mechanism that could be exploited for therapeutic purposes in diseases where STAT3 is implicated.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dichlorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-butyramide: Lacks the methyl group on the butyramide moiety.
2-Amino-N-(2,5-dichloro-benzyl)-N-methyl-3-methyl-butyramide: Contains a methyl group on the nitrogen atom instead of an ethyl group.
Uniqueness
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific stereochemistry and the presence of both dichlorobenzyl and butyramide groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Biological Activity
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20Cl2N2O
- Molecular Weight : 301.2 g/mol
- Structural Features :
- Chiral center at the second carbon.
- Presence of a dichlorobenzyl group which may enhance biological interactions.
- An amino group that can participate in various biological reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling pathways. This inhibition could have implications for treating metabolic disorders related to lipid dysregulation.
Biological Activity
Research indicates that this compound exhibits significant activity against certain cancer cell lines and may have therapeutic potential in oncology. The structural similarity to known pharmacophores suggests that it might interact with various biological targets, making it a candidate for drug development.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer Activity | Inhibits proliferation in certain cancer cell lines. |
FABP Inhibition | Potential role in treating metabolic disorders. |
Antimicrobial Activity | Exhibits moderate activity against Gram-positive bacteria. |
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that this compound showed promising results in inhibiting the growth of specific cancer cells, suggesting a potential role as an anticancer agent.
-
Mechanistic Insights :
- Further investigations into its mechanism revealed that the compound's dichlorobenzyl moiety enhances its binding affinity to target proteins involved in lipid metabolism, indicating a multifaceted role in cellular processes.
- Comparative Studies :
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
-
Starting Materials :
- (S)-2-Amino-propionic acid.
- 2,5-Dichlorobenzyl chloride.
- Ethyl amine.
-
Synthetic Route :
- Formation of an amide intermediate using coupling reagents.
- Nucleophilic substitution reactions to introduce the dichlorobenzyl group.
This synthetic approach allows for the exploration of various derivatives that may exhibit different biological activities or improved pharmacokinetic properties.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-7-11(15)5-6-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVAFQSDTYFPV-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)[C@H](C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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